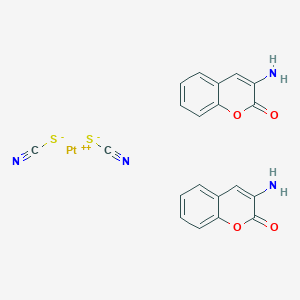
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II): is a coordination complex with the molecular formula C20H14N4O4PtS2 . This compound features a platinum(II) center coordinated by two 2-oxo-2H-1-benzopyran-3-ylammine ligands and two thiocyanate ligands. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) typically involves the reaction of a platinum(II) precursor with the appropriate ligands. One common method involves reacting cis-dichlorobis(dimethylsulphide)platinum(II) with the 2-oxo-2H-1-benzopyran-3-ylammine ligand in the presence of thiocyanate ions . The reaction is usually carried out in an appropriate solvent such as dichloromethane, methanol, or water, and the product is obtained in high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or phosphines.
Oxidation and Reduction Reactions: The platinum(II) center can be oxidized to platinum(IV) or reduced to platinum(0) under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines (e.g., triphenylphosphine). These reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or chlorine can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products:
Substitution Reactions: Products include platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products include platinum(IV) or platinum(0) complexes, respectively.
科学的研究の応用
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs like cisplatin.
Industry: It may be used in the development of new materials with unique properties, such as luminescent or conductive materials
作用機序
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) involves its interaction with biological targets, such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death . The compound may also interact with proteins, affecting their function and leading to various cellular effects.
類似化合物との比較
cis-Dichlorobis(triphenylphosphine)platinum(II): This compound features a platinum(II) center coordinated by two triphenylphosphine ligands and two chloride ligands.
cis-Bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II): A ruthenium-based complex with similar coordination geometry.
cis-Bis(benzonitrile)dichloroplatinum(II): Another platinum(II) complex with benzonitrile ligands.
Uniqueness: cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) is unique due to the presence of the 2-oxo-2H-1-benzopyran-3-ylammine ligands, which impart specific electronic and steric properties to the complex. This can influence its reactivity and interactions with biological molecules, making it a valuable compound for research in various fields.
特性
CAS番号 |
79170-44-8 |
|---|---|
分子式 |
C20H14N4O4PtS2 |
分子量 |
633.6 g/mol |
IUPAC名 |
3-aminochromen-2-one;platinum(2+);dithiocyanate |
InChI |
InChI=1S/2C9H7NO2.2CHNS.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;2*2-1-3;/h2*1-5H,10H2;2*3H;/q;;;;+2/p-2 |
InChIキー |
REJIAHVCFBLOJT-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.C(#N)[S-].C(#N)[S-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


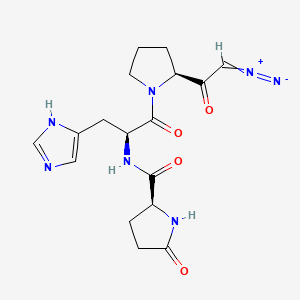
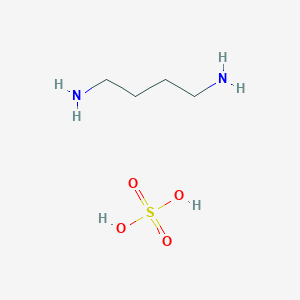
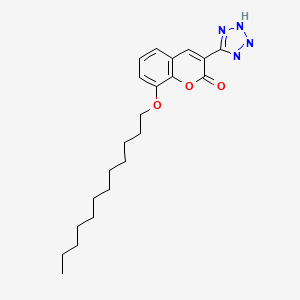
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

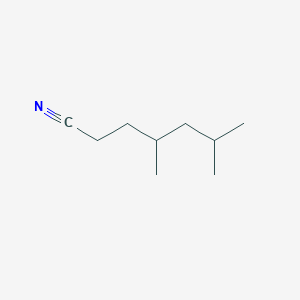
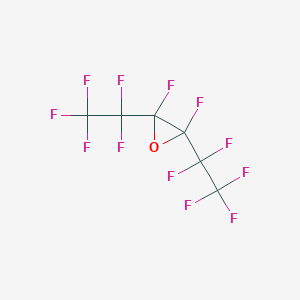
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)


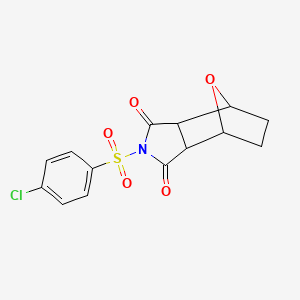
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
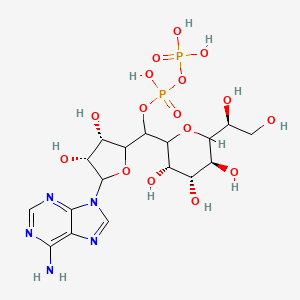
![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
